![molecular formula C20H19FN4O2S3 B2777124 N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 1203212-42-3](/img/structure/B2777124.png)
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19FN4O2S3 and its molecular weight is 462.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Applications
A study by Sunder and Maleraju (2013) focused on the synthesis of derivatives related to the specified compound, investigating their anti-inflammatory activities. Eight derivatives were synthesized and evaluated, with some showing significant anti-inflammatory effects, highlighting the potential of these compounds in developing anti-inflammatory medications (Sunder & Maleraju, 2013).
Antitumor and Anticancer Applications
Research by Shams et al. (2010) explored the synthesis of heterocyclic derivatives comprising thiophene, thiazole, and other rings derived from similar key precursors. These compounds showed high inhibitory effects on various human cancer cell lines, indicating their potential in anticancer therapy (Shams et al., 2010).
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, evaluating their antitumor activity. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting a promising direction for anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Applications
Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, which were evaluated for their antibacterial activities against several bacterial strains. These compounds showed promising results, suggesting their potential as antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).
Antipsychotic Applications
Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of compounds for potential antipsychotic applications. These studies investigated the compounds' effects on behavioral tests in animals and their interaction with dopamine receptors, providing insights into the development of novel antipsychotic agents (Wise et al., 1987).
properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S3/c21-12-5-7-13(8-6-12)22-18(27)11-29-20-23-14(10-28-20)9-17(26)25-19-24-15-3-1-2-4-16(15)30-19/h5-8,10H,1-4,9,11H2,(H,22,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZSKKPQTANFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide |
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